3-(4-Nitrophenyl)but-2-enoic acid
Description
3-(4-Nitrophenyl)but-2-enoic acid is an α,β-unsaturated carboxylic acid derivative featuring a nitro group (-NO₂) at the para position of the phenyl ring.
Properties
IUPAC Name |
(E)-3-(4-nitrophenyl)but-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-7(6-10(12)13)8-2-4-9(5-3-8)11(14)15/h2-6H,1H3,(H,12,13)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEDXSVBRQSCED-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Nitrophenyl)but-2-enoic acid can be synthesized through a variety of methods. One common approach involves the reaction of 4-nitrobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:
Reagents: 4-nitrobenzaldehyde, malonic acid, base (e.g., sodium ethoxide)
Solvent: Ethanol
Temperature: Reflux conditions
Reaction Time: Several hours
Industrial Production Methods
Industrial production of 3-(4-Nitrophenyl)but-2-enoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of 3-(4-aminophenyl)but-2-enoic acid.
Substitution: Formation of substituted phenylbutenoic acids.
Scientific Research Applications
3-(4-Nitrophenyl)but-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)but-2-enoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitrophenyl group can undergo redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varied Substituents
3-(4-Methoxyphenyl)but-2-enoic Acid
- Key Differences: The methoxy (-OCH₃) group at the para position is electron-donating, contrasting with the electron-withdrawing nitro group in 3-(4-nitrophenyl)but-2-enoic acid.
- Impact on Properties :
- Acidity : The nitro group enhances the acidity of the carboxylic acid due to its strong electron-withdrawing effect, lowering the pKa compared to the methoxy analog.
- Reactivity : The methoxy derivative may exhibit reduced electrophilicity in the α,β-unsaturated system, affecting its participation in Michael additions or cycloadditions .
(E)-3-(4-Chlorophenyl)but-2-enoic Acid
- Key Differences : A chloro (-Cl) substituent replaces the nitro group. Chlorine is moderately electron-withdrawing via inductive effects but less so than nitro.
- Impact on Properties :
- Melting Point : Chloro-substituted analogs (e.g., CAS 81187-89-5) may have lower melting points than nitro derivatives due to reduced dipole interactions .
- Synthetic Routes : Similar synthetic strategies (e.g., Claisen-Schmidt condensations) may apply, but nitration steps would be required for the nitro analog .
Derivatives with Additional Functional Groups
4-(4-Nitrophenyl)but-3-en-2-one
- Key Differences : This compound replaces the carboxylic acid with a ketone and shifts the double bond to the β,γ-position.
- Impact on Properties :
3-Butenoic Acid, 4-(4-Nitrophenyl)-2-oxo
Physicochemical Properties and Data Tables
Table 1: Comparative Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 3-(4-Nitrophenyl)but-2-enoic acid | C₁₀H₉NO₄ | 207.18 | Not reported | -COOH, -NO₂, α,β-unsaturated |
| 3-(4-Methoxyphenyl)but-2-enoic acid | C₁₁H₁₂O₃ | 192.21 | Not reported | -COOH, -OCH₃ |
| (E)-3-(4-Chlorophenyl)but-2-enoic acid | C₁₀H₉ClO₂ | 196.63 | Not reported | -COOH, -Cl |
| 4-(4-Nitrophenyl)but-3-en-2-one | C₁₀H₉NO₃ | 191.18 | Not reported | -C=O, -NO₂ |
| 3-Butenoic acid, 4-(4-nitrophenyl)-2-oxo | C₁₀H₇NO₅ | 221.17 | Not reported | -COOH, -NO₂, -C=O |
Note: Melting points for pyrazole derivatives with nitro groups (e.g., 114–121°C for pyrazole carboxylates ) suggest nitroaromatics generally exhibit higher melting points than non-nitro analogs.
Biological Activity
3-(4-Nitrophenyl)but-2-enoic acid, an organic compound with the molecular formula , has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a nitrophenyl group attached to a butenoic acid moiety , which contributes to its unique chemical properties. It appears as a yellow crystalline solid and is soluble in organic solvents. The nitro group enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Antimicrobial Properties
Research indicates that 3-(4-nitrophenyl)but-2-enoic acid exhibits significant antimicrobial activity. Compounds with similar structures have been shown to inhibit the growth of various bacterial strains. The presence of the nitrophenyl moiety is often linked to enhanced biological activity due to its ability to participate in electron transfer processes, which can disrupt bacterial cell functions.
Anticancer Activity
The anticancer potential of 3-(4-nitrophenyl)but-2-enoic acid has been explored in various studies. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and pancreatic cancer (PACA2) cells. The compound's cytotoxic effects are believed to be mediated through apoptosis induction and disruption of cellular metabolic pathways.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 5.02 | Doxorubicin | >50 |
| MDA-MB-231 | 15.24 | Doxorubicin | >50 |
| PACA2 | 25.9 | Doxorubicin | 30 |
The IC50 values indicate the concentration required to inhibit cell viability by 50%. Notably, 3-(4-nitrophenyl)but-2-enoic acid demonstrates lower IC50 values than doxorubicin in some cases, suggesting its potential as a more effective agent against certain cancer types .
The mode of action for 3-(4-nitrophenyl)but-2-enoic acid involves interactions with key biological targets within cancer cells. Studies suggest that it may induce oxidative stress and trigger apoptotic pathways by promoting mitochondrial dysfunction. Molecular docking simulations have revealed potential binding sites that could explain its inhibitory effects on specific enzymes involved in cancer progression.
Case Studies
- Study on Breast Cancer Cells : A study evaluated the cytotoxic effects of 3-(4-nitrophenyl)but-2-enoic acid on MCF-7 and MDA-MB-231 cells. Results showed that treatment with varying concentrations led to significant reductions in cell viability, with IC50 values of 5.02 µM and 15.24 µM respectively .
- Antimicrobial Efficacy : In another investigation, the compound was tested against several bacterial strains, demonstrating notable antibacterial activity comparable to standard antibiotics. The results indicated that it could serve as a lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
